Product packaging for Glucosylthiazolidine-4-carboxylic acid(Cat. No.:CAS No. 132338-92-2)

Glucosylthiazolidine-4-carboxylic acid

Cat. No.: B166417
CAS No.: 132338-92-2
M. Wt: 283.3 g/mol
InChI Key: JEPVUMTVFPQKQE-AAKCMJRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Thiazolidine (B150603) Ring System in Biological Chemistry

The thiazolidine ring, a five-membered heterocyclic motif containing a sulfur and a nitrogen atom, is a cornerstone in the architecture of numerous biologically active compounds. nih.govnih.gov Its presence is noted in both naturally occurring molecules, such as the antibiotic penicillin, and a plethora of synthetic compounds with a wide array of pharmacological activities. jpbsci.com The versatility of the thiazolidine nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. nih.gov This structural flexibility has made it a privileged scaffold in drug discovery, leading to the development of compounds with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. nih.govresearchgate.net

The incorporation of a sulfur atom within the ring is a key contributor to the enhanced pharmacological properties of these derivatives. nih.gov Furthermore, the chiral centers that can be established within the thiazolidine ring are of significant interest for creating stereospecific interactions with biological targets.

Overview of Thiazolidine-4-carboxylic Acid Derivatives in Research

Thiazolidine-4-carboxylic acid (T4CA) is a prominent derivative of the thiazolidine ring, often synthesized through the condensation reaction of L-cysteine with an aldehyde or ketone. pjps.pk This reaction creates a stable cyclic structure that retains the carboxylic acid and amino groups of the original amino acid, providing sites for further chemical modification. rsc.org The T4CA framework has been the subject of extensive research due to its potential as a prodrug of L-cysteine, a crucial amino acid for various physiological processes, including the synthesis of the primary endogenous antioxidant, glutathione (B108866). nih.gov

Academic research has explored a multitude of T4CA derivatives, demonstrating their potential in various therapeutic areas. For instance, certain derivatives have been investigated as inhibitors of enzymes like influenza neuraminidase, α-amylase, and α-glucosidase, highlighting their potential as antiviral and antidiabetic agents. researchgate.netnih.gov Other studies have focused on their antioxidant and neuroprotective properties. nih.govpjps.pk The general synthetic route to T4CA derivatives allows for the introduction of diverse substituents, leading to a vast chemical space for exploration.

General Structure of T4CA Derivatives Key Features
Contains a thiazolidine ring.
Possesses a carboxylic acid group at position 4.
Allows for diverse substitutions at position 2.
Chiral centers at positions 2 and 4.

Specific Research Focus on Glucosylthiazolidine-4-carboxylic Acid

While the broader family of T4CA derivatives has been extensively studied, the specific compound This compound represents a more novel and less explored area of research. This derivative is characterized by the attachment of a glucose moiety to the thiazolidine-4-carboxylic acid backbone.

The rationale for investigating such a glycosylated derivative stems from the well-established role of glucose and other carbohydrates in influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. Glycosylation can potentially enhance water solubility, improve bioavailability, and facilitate targeted delivery to specific tissues or cells that have a high glucose uptake.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO7S B166417 Glucosylthiazolidine-4-carboxylic acid CAS No. 132338-92-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132338-92-2

Molecular Formula

C9H17NO7S

Molecular Weight

283.3 g/mol

IUPAC Name

2-[(1S,2S,3R,4S)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5+,6-,7-,8?/m0/s1

InChI Key

JEPVUMTVFPQKQE-AAKCMJRZSA-N

SMILES

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O

Isomeric SMILES

C1C(NC(S1)[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)C(=O)O

Canonical SMILES

C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O

Synonyms

glucosylthiazolidine-4-carboxylic acid
GTCA

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for Thiazolidine 4 Carboxylic Acid and Its Derivatives

Established Reaction Pathways for Thiazolidine-4-carboxylic Acid Synthesis

The foundational method for synthesizing the thiazolidine-4-carboxylic acid core involves the condensation of a cysteine amino acid with a carbonyl compound. This approach is widely adaptable for creating a variety of derivatives.

The most common and established pathway for synthesizing the thiazolidine-4-carboxylic acid scaffold is the nucleophilic cyclization reaction between L-cysteine and an aldehyde. nih.govresearchgate.netmcmaster.ca In the specific case of glucosylthiazolidine-4-carboxylic acid, the aldehyde is glucose. The reaction proceeds via a well-understood mechanism. Initially, the amino group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of the aldehyde (glucose), forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to form a Schiff base (or iminium ion). The final and ring-closing step involves the intramolecular nucleophilic attack by the thiol group (-SH) of the cysteine residue on the imine carbon, resulting in the stable five-membered thiazolidine (B150603) ring. mcmaster.ca

This reaction is notable for its simplicity and efficiency, often carried out in aqueous or mixed aqueous/organic solvents under mild conditions. nih.govresearchgate.net The reaction between cysteine and glucose is also a known event in the Maillard reaction, which occurs during the heating of foods and contributes to the formation of a wide array of flavor and aroma compounds. mdpi.com

The synthesis of thiazolidine-4-carboxylic acid derivatives from chiral precursors like L-cysteine and glucose inherently introduces stereochemical complexity. The reaction creates a new stereocenter at the C-2 position of the thiazolidine ring, in addition to the existing stereocenter at C-4 from L-cysteine and the multiple chiral centers within the glucose moiety. This results in the formation of diastereomers. researchgate.net

Research has shown that the reaction of (R)-cysteine with various aldehydes can produce a mixture of diastereomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions, such as the solvent and pH. For instance, studies on aromatic aldehydes have noted that the initially formed kinetic product can epimerize in solution to a more thermodynamically stable isomer, suggesting an equilibrium that can be potentially manipulated. researchgate.net The configuration at the C-4 position is critical, as studies on related thiazolidine analogues have demonstrated that different stereoisomers, such as (4R) versus (4S), can exhibit significantly different biological activities. researchgate.net Achieving stereoselective synthesis is therefore a key objective, aiming to isolate the most active isomer and avoid the complexities of separating diastereomeric mixtures.

Advanced Synthetic Protocols for Derivatization

Building upon the basic thiazolidine structure, advanced methods focus on creating functionalized analogues with specific properties and on developing more sustainable and efficient manufacturing processes.

The design and synthesis of functionalized analogues of this compound allow for the exploration of structure-activity relationships. Derivatization can occur at several positions:

The Aldehyde Component : Utilizing modified glucose molecules or other sugar aldehydes allows for systematic changes to the "glucosyl" portion of the molecule.

The Thiazolidine Ring : The secondary amine (N-3) and the carboxylic acid group (C-4) are common sites for modification. The carboxylic acid can be converted to esters or amides, while the nitrogen can be acylated or alkylated. nih.gov

Substitution on the Ring : While the parent compound is unsubstituted at C-2 (apart from the glucosyl group) and C-5, methods exist for creating derivatives with substituents at these positions, often starting with different amino acids or aldehydes.

The synthesis of these analogues often employs one-pot, multi-component reactions where the amine, aldehyde, and a thiol-containing compound are reacted together to form the thiazolidine ring. nih.gov For instance, various 2-aryl-thiazolidine-4-carboxylic acid derivatives have been synthesized by condensing L-cysteine with a range of substituted benzaldehydes. nih.govnih.gov These established strategies provide a blueprint for creating a library of this compound analogues for further study.

Table 1: Examples of Synthetic Approaches for Thiazolidine-4-carboxylic Acid Derivatives

Reactant 1Reactant 2Catalyst/SolventProduct TypeReference
L-CysteineSubstituted BenzaldehydeWater/Ethanol2-(Substituted phenyl)thiazolidine-4-carboxylic acid nih.govresearchgate.net
Aniline, AldehydeThioglycolic AcidPolypropylene glycol (PPG)2,3-Disubstituted thiazolidin-4-ones nih.gov
(R)-CysteineAromatic AldehydesAcidified MethanolDiastereomeric 2-(Aryl)thiazolidine-4-carboxylic acids researchgate.net
Schiff Bases2-Thioglycolic AcidGlacial Acetic AcidThiazolidine-4-one derivatives uobaghdad.edu.iq

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. For the synthesis of thiazolidine derivatives, this has led to the development of protocols that minimize waste, avoid hazardous solvents, and reduce energy consumption. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.gov Another green approach involves the use of deep eutectic solvents (DES), which can act as both the solvent and the catalyst, are often biodegradable, and have low toxicity. nih.govfrontiersin.org Research has demonstrated the successful use of choline (B1196258) chloride-based deep eutectic solvents for the synthesis of thiazolidinedione derivatives, achieving high yields. nih.govfrontiersin.org Furthermore, the development of efficient and recyclable catalysts, such as bismuth-based catalysts or base-supported ionic liquids, facilitates the synthesis under solvent-free or more environmentally benign conditions. nih.gov These sustainable methodologies are directly applicable to the large-scale and environmentally responsible production of this compound and its analogues.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing synthetic conditions and controlling product outcomes. The formation of the 2-substituted thiazolidine-4-carboxylic acid ring from L-cysteine and an aldehyde has been a subject of detailed mechanistic study. nih.govmcmaster.ca

The transformation is widely accepted to proceed through a Schiff base intermediate. mcmaster.caresearchgate.net The key steps are:

Hemiaminal Formation : The primary amine of L-cysteine attacks the carbonyl of the aldehyde (glucose) to form a hemiaminal (or carbinolamine). This is a rapid and reversible step.

Schiff Base Formation : The hemiaminal dehydrates to form an iminium cation, which is in equilibrium with its corresponding Schiff base.

Intramolecular Cyclization : The nucleophilic sulfur atom of the thiol group attacks the electrophilic carbon of the imine. This intramolecular ring-closing step forms the five-membered thiazolidine heterocycle.

Evidence for this mechanism includes the observation that the initial product of the reaction can sometimes epimerize at the C-2 position while in solution. researchgate.net This epimerization suggests a reversible ring-opening back to the Schiff base intermediate, which allows for rotation and subsequent re-cyclization to form the other diastereomer. researchgate.net This mechanistic insight is vital for developing stereoselective synthetic strategies, as controlling the conditions of the cyclization step can favor the formation of a desired isomer.

Enzymology and Enzyme Interactions of Thiazolidine 4 Carboxylic Acid Derivatives

Enzyme Inhibition Mechanisms

The structural framework of thiazolidine-4-carboxylic acid derivatives allows for versatile interactions with enzyme active sites, leading to various inhibition mechanisms. These compounds have been extensively studied as inhibitors of enzymes crucial in pathological and physiological processes.

Derivatives of thiazolidine-4-carboxylic acid have been identified as potential inhibitors of the neuraminidase (NA) enzyme of the influenza A virus. nih.govresearchgate.net Neuraminidase is a key glycoprotein (B1211001) on the surface of the influenza virus that facilitates the release of progeny virions from infected cells, making it a prime target for antiviral drugs. cidara.com

A series of these derivatives, synthesized from L-cysteine, demonstrated moderate inhibitory activity against influenza A neuraminidase. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural features essential for this inhibitory activity. nih.gov These analyses revealed that properties such as hydrogen count and hydrophilicity are significant factors. nih.gov Specifically, 3D-QSAR models indicated that bulky groups and increased hydrophobicity in certain regions of the molecule are not favorable for potent neuraminidase inhibition. nih.gov The most potent compound in one such series, designated 4f, exhibited an IC₅₀ value of 0.14 μM, highlighting the potential of the thiazolidine (B150603) ring as a scaffold for designing novel NA inhibitors. nih.gov These findings suggest that modifications to the thiazolidine structure, guided by QSAR models, could lead to the development of more potent anti-influenza agents. nih.gov

Thiazolidine-4-carboxylic acid derivatives have shown notable inhibitory effects on tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com Overproduction of melanin can lead to various skin hyperpigmentation disorders. The structural similarity of these derivatives to tyrosine, the natural substrate of tyrosinase, forms the basis for their inhibitory action. mdpi.com

One derivative, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g), was found to be a potent inhibitor of mushroom tyrosinase, with an inhibition of 66.47% at a concentration of 20 μM. nih.gov Kinetic analysis revealed that compound 2g acts as a competitive inhibitor, meaning it directly competes with the substrate for binding to the enzyme's active site. nih.gov Docking simulations further supported a high binding affinity of this compound for tyrosinase. nih.gov In cellular models, this compound effectively reduced melanin levels in B16 cells, confirming its ability to suppress melanin production by inhibiting tyrosinase activity. nih.gov Other studies have investigated different carboxylic acids, finding both mixed-type and competitive inhibition mechanisms against tyrosinase. mdpi.comnih.gov

Table 1: Kinetic Analysis of Tyrosinase Inhibition by Thiazolidine-4-carboxylic Acid Derivatives and Other Carboxylic Acids

Compound Inhibition Type IC₅₀ (mM) Source
(2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2g) Competitive N/A (66.47% inhibition at 0.02 mM) nih.gov
3-Phenyllactic acid Mixed-type 3.50 mdpi.comnih.gov
Lactic acid Mixed-type 5.42 mdpi.comnih.gov
L-pyroglutamic acid Competitive 3.38 mdpi.comnih.gov
Malic acid Mixed-type 3.91 mdpi.comnih.gov

The thiazolidine scaffold is a key feature in inhibitors targeting essential bacterial enzymes, such as UDP-N-acetylenolpyruvylglucosamine reductase (MurB). MurB is a crucial enzyme in the cytoplasmic pathway of peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall. nih.gov

While direct studies on glucosylthiazolidine-4-carboxylic acid are limited, related structures like rhodanine-based thiazolidines and 3,5-dioxopyrazolidines have been identified as MurB inhibitors. nih.govnih.gov For instance, certain 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have been shown through docking studies to inhibit the MurB enzyme of E. coli. nih.gov Similarly, a series of 3,5-dioxopyrazolidines were identified as novel inhibitors of both E. coli and S. aureus MurB, with IC₅₀ values in the low micromolar range. nih.gov These findings underscore the utility of the thiazolidine and related heterocyclic structures in designing inhibitors that can disrupt bacterial cell wall synthesis.

Sirtuin 5 (SIRT5) is a mitochondrial NAD⁺-dependent lysine (B10760008) deacylase that plays a critical role in regulating various metabolic pathways. nih.govresearchgate.net Inhibition of SIRT5 has emerged as a potential therapeutic strategy for certain cancers. nih.govku.dk Carboxylic acid-containing compounds have been developed as mechanism-based inhibitors of SIRT5. nih.govresearchgate.net

These inhibitors often feature a carboxylic acid residue, or a bioisostere, which is crucial for high-affinity binding to the enzyme's active site. nih.govku.dk Structure-activity relationship (SAR) studies have led to the development of potent inhibitors with slow, tight-binding kinetics. nih.gov For example, potent compounds were found to inhibit SIRT5 with estimated Ki values ranging from approximately 0.5 to 7 nM. nih.gov These inhibitors function by mimicking the substrate and binding tightly to the active site, effectively blocking the enzyme's deacylase activity. nih.govresearchgate.net The development of prodrugs, where the acidic moiety is temporarily masked, has improved cellular activity, providing valuable tools to study SIRT5 function. nih.govku.dk

Table 2: Inhibitory Potency of Carboxylic Acid Isosteres against SIRT5

Compound Description IC₅₀ (nM) Inhibition Kinetics Source
1 Parent Carboxylic Acid 8 ± 1 Slow, tight-binding nih.gov
16 Oxadiazolone analog 1.8 ± 0.1 Slow-binding nih.gov
24 Tetrazole analog 0.5 ± 0.1 Slow, tight-binding nih.gov
22 2-hydroxy-isoxazole analog ~100 Slow, tight-binding nih.gov

Thiazolidine-4-carboxylic acid derivatives have also been shown to inhibit key metabolic enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. researchgate.net The inhibition of these enzymes can help control post-meal blood glucose levels, which is a key strategy in managing diabetes mellitus. researchgate.net

A study of newly synthesized thiazolidine-4-carboxylic acid derivatives demonstrated potent inhibitory activity against both enzymes. researchgate.net Several of these compounds exhibited stronger inhibition than the standard drug, acarbose (B1664774). For instance, compound 5e was a superior α-amylase inhibitor with an IC₅₀ value of 24.13 µg/ml compared to acarbose (IC₅₀ = 32.27 µg/ml). researchgate.net Similarly, compounds 5f and 5g were more potent α-glucosidase inhibitors than acarbose. researchgate.net Molecular docking studies indicated that these compounds fit well into the active sites of the enzymes, and structure-activity relationship analyses highlighted the importance of specific substituents on the phenyl ring for their inhibitory potential. researchgate.net

Table 3: Inhibitory Activity of Thiazolidine-4-Carboxylic Acid Derivatives against α-Amylase and α-Glucosidase

Compound α-Amylase IC₅₀ (µg/ml) α-Glucosidase IC₅₀ (µg/ml) Source
5e 24.13 >50 researchgate.net
5f >50 22.76 researchgate.net
5g >50 25.68 researchgate.net
Acarbose (Standard) 32.27 30.45 researchgate.net

Enzyme Activation and Modulatory Roles in Biological Systems

Beyond inhibition, certain thiazolidine-4-carboxylic acid derivatives can activate or modulate enzyme activity, playing a role in cellular protection. A pharmacophoric motif decorated with supramolecular functionalities (termed TZT) has been shown to enhance the activity of bovine liver catalase (BLC), an essential enzyme that protects cells from oxidative damage by decomposing hydrogen peroxide. nih.gov

The binding of TZT to catalase induces favorable structural changes in the enzyme, leading to a dose-dependent enhancement of its catalytic activity. nih.gov Kinetic studies using the Michaelis-Menten model, along with in silico analysis, suggest that this enhanced activity is due to increased substrate availability. nih.gov This interaction has physiological relevance, as TZT was found to mitigate oxidative stress and inhibit apoptosis in A549 cells. nih.gov Furthermore, thiazolidine-4-carboxylic acid itself is a condensation product of cysteine and formaldehyde (B43269) and is considered a physiologic sulfhydryl antioxidant. nih.gov Its formation in vivo may serve as a mechanism to detoxify metabolically produced aldehydes. researchgate.net

Scientific Information on this compound Not Found

Following a comprehensive and targeted search of publicly available scientific literature, no information was found on the chemical compound “this compound” in the context of enzymology, enzyme interactions, or structural biology.

The existing body of research focuses on other derivatives of thiazolidine-4-carboxylic acid, investigating their interactions with various enzymes and their structural properties. However, this information does not pertain to the specific "glucosyl" derivative as stipulated in the request.

Therefore, it is concluded that there is currently no available scientific information to fulfill the request for an article on the enzymology and structural biology of this compound.

Metabolic Roles and Biotransformation Pathways

Biosynthesis and Formation Pathways in Biological Systems

The formation of the thiazolidine (B150603) ring is a key process that can occur both endogenously and through the biotransformation of precursor molecules.

Thiazolidine-4-carboxylic acid (TCA) is a naturally occurring compound formed from the condensation of the amino acid L-cysteine with formaldehyde (B43269). nih.govnih.gov This reaction represents a detoxification pathway for formaldehyde, a toxic aldehyde. The formation of TCA is a pH-dependent equilibrium process. nih.gov While this establishes the formation of the core thiazolidine ring, the subsequent attachment of a glucosyl moiety to form Glucosylthiazolidine-4-carboxylic acid is not well-documented in existing literature. It is plausible that this could occur through enzymatic glycosylation, a common metabolic pathway for many small molecules, but specific enzymes or pathways have not yet been identified.

The formation of other thiazolidine derivatives has also been observed. For instance, the condensation of L-cysteine with other aldehydes, such as 5-hydroxyindole-3-acetaldehyde (B51728) (the aldehyde derived from serotonin), leads to the formation of (4R)-2-[3'-(5'-hydroxyindolyl)-methyl]-1,3-thiazolidine-4-carboxylic acid in the brain. nih.gov Similarly, condensation with pyruvate (B1213749) or alpha-ketoglutarate (B1197944) can form other TCA derivatives. researchgate.net

The biotransformation of isothiocyanates, compounds found in cruciferous vegetables, can lead to the formation of 2-thiothiazolidine-4-carboxylic acid (TTCA). nih.govnih.gov This process involves the metabolism of isothiocyanates through the mercapturic acid pathway. researchgate.net TTCA itself is considered a potential biomarker for the intake of cruciferous vegetables. nih.govnih.gov However, a direct biotransformation pathway from isothiocyanates or other precursors to this compound has not been described.

Metabolic Fate and Decomposition Pathways

The stability and decomposition of the thiazolidine ring are crucial to its metabolic fate. The synthesis of thiazolidines is a reversible process, and they can decompose in water to release the constituent aldehyde and thiol. jifro.ir In the context of TCA, it can be metabolized to yield cysteine. nih.gov

Studies on the metabolism of TCA in rats have shown that it is oxidized by the mitochondrial enzyme proline oxidase in the liver and kidney to L-thiazoline-(4)-carboxylic acid. nih.gov This intermediate is then hydrolyzed to N-formyl-cysteine, which is further broken down by a cytosolic enzyme into cysteine and formic acid. nih.gov This pathway highlights how the core thiazolidine structure can be catabolized to release cysteine, a vital amino acid.

The degradation of another derivative, 2-threityl-thiazolidine-4-carboxylic acid (TTCA), a Maillard reaction intermediate, is known to be influenced by factors such as temperature and pH. nih.gov

Influence on Central Metabolic Hubs

Thiazolidine derivatives have been shown to impact key metabolic pathways, including glutathione (B108866) synthesis and amino acid metabolism.

One of the most significant metabolic roles of TCA and its derivatives is their ability to influence glutathione (GSH) synthesis and cellular redox balance. researchgate.netplos.org L-2-oxothiazolidine-4-carboxylic acid (OTC), a derivative of TCA, acts as a prodrug for cysteine. researchgate.netnih.govnih.gov By delivering cysteine, the rate-limiting amino acid for GSH synthesis, OTC can boost intracellular GSH levels. nih.govnih.gov This has been shown to protect against oxidative stress and inhibit processes like vascular calcification. researchgate.netnih.gov

The antioxidant properties of thiazolidine derivatives are also attributed to the presence of the oxidizable sulfur atom in the thiazolidine ring. researchgate.net Some derivatives have been shown to enhance the activity of antioxidant enzymes like catalase, further contributing to the attenuation of cellular oxidative stress. rsc.orgresearchgate.net This suggests that this compound, by potentially releasing a functionalized TCA, could indirectly support glutathione synthesis and redox homeostasis.

Thiazolidine-4-carboxylic acid is a known proline analogue and can interfere with proline metabolism. nih.govnih.gov Studies in barley have shown that TCA can inhibit proline oxidation by inhibiting the enzyme proline dehydrogenase. nih.gov In bacteria like Escherichia coli, TCA can interfere with the utilization of proline for protein synthesis. nih.gov

Furthermore, the metabolism of TCA itself involves proline catabolic enzymes. The enzyme proline utilization A (PutA), which has proline dehydrogenase activity, can oxidize TCA. nih.gov This oxidation, however, does not follow the same pathway as proline, and instead leads to the formation of cysteine. nih.gov This highlights a direct link between thiazolidine metabolism and the metabolic pathways of other amino acids. The potential for this compound to interfere with proline metabolism would likely depend on its ability to be recognized and transported by proline transport systems and metabolized by proline-catabolizing enzymes, which remains to be investigated.

No Scientific Data Available for this compound

Despite a thorough search of scientific databases and literature, no research or data could be found for the chemical compound "this compound." This includes a lack of information regarding its metabolic roles, biotransformation pathways, regulation of fatty acid metabolism, and cofactor interactions.

The extensive search consistently yielded information on related but distinct compounds, primarily Thiazolidine-4-carboxylic acid (TC) and its derivative, 2-Oxothiazolidine-4-carboxylic acid (OTC) . These compounds are known for their roles as cysteine pro-drugs and their antioxidant properties. However, the specific glycosylated form, "this compound," which implies the attachment of a glucose molecule, does not appear in the available scientific literature.

This lack of data prevents the creation of a scientifically accurate article on the requested topics. It is possible that "this compound" is a theoretical or novel compound that has not yet been synthesized or studied. Alternatively, the compound name may be inaccurate.

Without any published research, it is impossible to provide details on its metabolic functions or interactions within biological systems. Therefore, the sections on the regulation of fatty acid metabolism and cofactor interactions, as outlined in the user's request, cannot be addressed.

Further research would be required to determine if "this compound" exists and to investigate its potential biochemical properties. Until such research is published, no authoritative article on its metabolic significance can be written.

Cellular and Molecular Signaling Mechanisms

Regulation of Inflammatory Signaling Cascades

Receptor-Mediated Anti-inflammatory Effects (e.g., GPR109A)

Further research is required to determine if Glucosylthiazolidine-4-carboxylic acid has any biological activity and to elucidate its potential mechanisms of action at the cellular and molecular levels.

Interactions with Membrane Transporters (e.g., SLC5A8)

Currently, there is no direct scientific literature available that specifically investigates the interaction between this compound and membrane transporters, including the solute carrier family 5 member 8 (SLC5A8). Research has been conducted on related, but structurally distinct, molecules. For instance, the cysteine prodrug 2-oxothiazolidine-4-carboxylate (OTC), an analog of pyroglutamate, has been identified as a transportable substrate for SLC5A8. nih.gov The transport of OTC via SLC5A8 is considered essential for it to enhance the production of glutathione (B108866) within retinal pigment epithelial cells. nih.gov Studies on L-2-oxothiazolidine-4-carboxylic acid have also noted that while it is a transportable substrate of SLC5A8, this interaction does not fully account for all of its observed anti-inflammatory effects. nih.gov However, no such studies have been published regarding the glucosylated form, this compound.

Effects on Cellular Growth and Proliferation Mechanisms

There is a lack of specific research detailing the effects of this compound on cellular growth and proliferation. Studies on other thiazolidine-4-carboxylic acid derivatives have shown various effects. For example, L-2-oxothiazolidine-4-carboxylic acid (OTZ) has been shown to reverse the inhibition of cell growth caused by glucose degradation products in human peritoneal mesothelial cells. nih.gov Another derivative, TZT, was found to mitigate the inhibition of A549 cell proliferation that occurs in the presence of high concentrations of vitamin C. rsc.org A review of Thiazolidine-4-carboxylic acid (TC) mentioned that earlier findings suggesting it could cause reverse transformation of tumor cells into normal cells could not be confirmed in subsequent studies. nih.gov Without dedicated research, it is not possible to extrapolate these findings to this compound.

Cell Cycle Regulation

No specific studies on the effect of this compound on cell cycle regulation have been identified in the current scientific literature. Therefore, its role in modulating the phases of the cell cycle or interacting with regulatory proteins such as cyclins and cyclin-dependent kinases remains unknown.

Apoptosis Pathways

The role of this compound in apoptosis pathways is not documented in available research. In contrast, other related compounds have been studied in this context. For example, 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid (PTCA) has been shown to protect against HNE-induced apoptosis in Jurkat T cells. nih.gov It appears to exert this effect by suppressing FasL expression and increasing levels of the anti-apoptotic protein c-FLIP(S). nih.gov Additionally, a derivative referred to as TZT has been demonstrated to inhibit apoptotic cell death induced by oxidative stress, as confirmed by PARP cleavage status. rsc.org Another compound, 2-oxothiazolidine-4-carboxylic acid (OTC), was found to reduce apoptosis in calcifying vascular smooth muscle cells. herts.ac.uk The relevance of these findings to this compound is undetermined.

General Metabolite Signaling Integration within Cells

There is no information available regarding the integration of this compound into general metabolite signaling pathways within cells. The metabolism of L-thiazolidine-4-carboxylic acid has been studied, showing its conversion to N-formyl-cysteine and subsequently to cysteine and formic acid. nih.gov Another related compound, 2-Thiothiazolidine-4-carboxylic acid, is described as a secondary metabolite that may have a role in defense or signaling. However, the metabolic fate and signaling roles of the glucosylated form remain an area for future investigation.

Biological Activity and Mechanistic Studies in Model Systems

Anti-Microbial Mechanisms

While direct studies on the anti-microbial mechanisms of glucosylthiazolidine-4-carboxylic acid are limited, research on its aglycone form, L-thiazolidine-4-carboxylic acid (T4C), provides significant insights into the potential anti-pathogenic properties of this class of compounds.

Effects on Pathogen Growth and Viability (e.g., Trypanosoma cruzi)

L-thiazolidine-4-carboxylic acid (T4C), a proline analogue, has been investigated for its effects on the growth and viability of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net In its epimastigote stage, the parasite's growth is significantly inhibited by T4C in a dose-dependent manner. researchgate.netsysrevpharm.org

Studies have shown that T4C interferes with the parasite's proline metabolism, which is crucial for energy production, differentiation, and resistance to stress. nih.govsysrevpharm.org The inhibitory concentration (IC50) of T4C on T. cruzi epimastigotes has been determined under various conditions, highlighting its potential as an anti-trypanosomal agent. researchgate.netsysrevpharm.org The inhibitory effect of T4C is also more pronounced at higher temperatures, suggesting a synergistic interaction with thermal stress. researchgate.netsysrevpharm.org

ConditionIC50 of L-thiazolidine-4-carboxylic acid (T4C) on T. cruzi epimastigotes
Standard (28°C, pH 7.5)0.89 ± 0.02 mM researchgate.net
High Temperature (37°C)0.54 ± 0.01 mM researchgate.net
Acidic pH (pH 5.5)0.58 ± 0.03 mM researchgate.net
Acidic pH (pH 6.5)0.51 ± 0.03 mM researchgate.net
This table presents the half-maximal inhibitory concentration (IC50) values of L-thiazolidine-4-carboxylic acid (T4C) on the growth of Trypanosoma cruzi epimastigotes under different experimental conditions.

Furthermore, T4C has been observed to reduce the survival of the parasite when combined with nutrient starvation and oxidative stress. nih.govresearchgate.net It also inhibits the release of trypomastigotes from infected mammalian cells. nih.govresearchgate.net

Interference with Microbial Cell Integrity and Metabolism

Carboxylic acids, in general, can exert anti-microbial effects by disrupting the cell membrane and lowering the internal pH of microbes. nih.gov While specific studies on this compound are not available, the carboxylate group in its structure suggests a potential for similar mechanisms. This can lead to a compromise in cell membrane composition, fluidity, and integrity. nih.gov

In the context of T. cruzi, the interference of T4C with proline metabolism is a key aspect of its anti-parasitic action. nih.gov Proline is a vital amino acid for the parasite, involved in energy metabolism and coping with environmental stress. nih.govsysrevpharm.org By acting as a proline analogue, T4C likely disrupts these essential metabolic pathways. nih.gov

Quorum Sensing Interference in Microbial Communities

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression. awiner.comresearchgate.net The interference with QS pathways is a promising strategy for developing novel anti-infective therapies. nih.gov

Thiazolidine (B150603) derivatives have been investigated for their potential to interfere with QS systems. researchgate.net For instance, certain thiazolidinone derivatives have been shown to disrupt QS in Pseudomonas aeruginosa and inhibit biofilm formation. researchgate.net These compounds can act by inhibiting the enzymes responsible for synthesizing the signaling molecules (autoinducers) that are central to the QS process. researchgate.net Although no direct evidence exists for this compound, the thiazolidine core structure suggests that it could potentially be explored for similar activities.

Plant Biological Regulation and Response

Information regarding the specific effects of this compound on plant systems is scarce. However, studies on related thiazolidine carboxylic acid derivatives provide some indication of their potential roles as plant bio-regulators.

Bio-Regulator Activity and Hormonal Modulation in Plants

Acetyl thiazolidine carboxylic acid, a related compound, is known to act as a biostimulant in plants. nih.gov It is suggested to promote the synthesis of essential amino acids and hormones, thereby stimulating normal metabolic processes, enhancing water and micronutrient absorption, and increasing enzyme activity. nih.gov These effects can lead to improved plant growth, development, and tolerance to environmental stress. nih.gov Given the structural similarities, it is plausible that this compound could exhibit comparable bio-regulator activities, although this requires experimental verification.

Gene Expression and Metabolite Signaling in Plant Systems

The regulation of gene expression and metabolite signaling is fundamental to a plant's response to its environment. While no studies have directly analyzed the impact of this compound on plant gene expression, research on other synthetic elicitors provides a framework for potential mechanisms. For example, the synthetic elicitor 2-(5-bromo-2-hydroxy-phenyl)-thiazolidine-4-carboxylic acid (BHTC) has been shown to induce defense-related transcriptional changes in Arabidopsis. nih.gov At low concentrations, BHTC was found to suppress genes related to photosynthesis and respiration while inducing development-related genes, a response characteristic of hormesis. nih.gov This highlights the potential for thiazolidine-based compounds to have complex, dose-dependent effects on plant gene expression and metabolite signaling pathways.

Advanced Cellular Biology Studies

Advanced in vitro and in vivo studies have begun to elucidate the specific cellular and molecular mechanisms through which this compound and its derivatives exert their biological effects. These investigations, utilizing sophisticated model systems, have provided critical insights into the compound's influence on cellular structure, function, and response to stress.

Ultrastructural Cellular Changes in Model Organisms (e.g., Zebrafish Testicular Cells)

In general, ultrastructural analysis of testicular tissue can reveal subtle yet significant changes that are not apparent through light microscopy. For instance, studies on diabetic rats have shown that changes in the mitochondria of Sertoli cells and the accumulation of lipid droplets in Leydig cells are indicative of testicular dysfunction. nih.gov Similarly, age-related infertility in zebrafish is associated with an expansion of interstitial spaces and an increase in immune cell populations within the testes. nih.gov Investigations into the effects of this compound would likely focus on whether it can mitigate or induce such changes, providing a deeper understanding of its biological impact.

Table 1: Potential Ultrastructural Changes in Zebrafish Testicular Cells

Cellular ComponentPotential Observed ChangeImplication
Sertoli Cells Alterations in mitochondrial morphologyIndicates changes in cellular energy metabolism and support for developing sperm cells.
Changes in smooth endoplasmic reticulumMay affect steroidogenesis and detoxification processes.
Leydig Cells Variation in lipid droplet contentReflects potential modulation of testosterone (B1683101) synthesis.
Nuclear chromatin condensation patternSuggests alterations in gene expression and cellular activity.
Spermatids Acrosomal vesicle formationCan indicate effects on sperm maturation and fertilizing capacity.

This table is a representation of potential areas of investigation in ultrastructural studies of testicular tissue and does not represent the direct findings of the study on (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid, for which the full text is not available.

Cellular Differentiation and Phenotypic Modulation (e.g., Vascular Smooth Muscle Cells)

The ability of thiazolidine derivatives to influence cellular differentiation and modulate the phenotype of specialized cells has been a key area of investigation, particularly in the context of cardiovascular health. Studies on 2-Oxothiazolidine-4-carboxylic acid, a related compound, have demonstrated its potent effects on vascular smooth muscle cells (VSMCs). herts.ac.uknih.govbrighton.ac.ukresearchgate.net Under pathological conditions, such as in arterial medial calcification, VSMCs can undergo a phenotypic switch, losing their contractile characteristics and adopting an osteoblast-like phenotype, leading to the deposition of calcium phosphate (B84403) in the artery walls. herts.ac.ukbrighton.ac.uk

Research has shown that 2-Oxothiazolidine-4-carboxylic acid can inhibit this process by maintaining the expression of VSMC markers, such as smooth muscle protein 22α and α-smooth muscle actin, while downregulating the expression of osteoblastic markers like Runt-related transcription factor 2 (Runx2) and osteopontin. herts.ac.uknih.govbrighton.ac.uk This suggests that the compound helps to preserve the normal, differentiated state of VSMCs, preventing their pathological transformation. The mechanism appears to be linked to the compound's ability to act as a cysteine prodrug, thereby boosting the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. herts.ac.uknih.gov By replenishing GSH levels, 2-Oxothiazolidine-4-carboxylic acid helps to mitigate the oxidative stress that drives the osteogenic differentiation of VSMCs. herts.ac.uknih.govbrighton.ac.uk

Table 2: Effect of 2-Oxothiazolidine-4-carboxylic acid on Vascular Smooth Muscle Cell Phenotype

Cellular MarkerEffect of 2-Oxothiazolidine-4-carboxylic acidImplication for VSMC Phenotype
Smooth Muscle Protein 22α Maintained expression herts.ac.ukbrighton.ac.ukPreservation of contractile phenotype
α-Smooth Muscle Actin Maintained expression herts.ac.ukbrighton.ac.ukPreservation of contractile phenotype
Runt-related transcription factor 2 (Runx2) Downregulated expression herts.ac.ukbrighton.ac.ukInhibition of osteoblastic differentiation
Osteopontin Downregulated expression herts.ac.ukbrighton.ac.ukInhibition of osteoblastic differentiation

Mitigation of Cellular Stressors (e.g., Glucose Degradation Products)

This compound and its analogs have shown promise in protecting cells from various stressors. One area of significant research has been their ability to counteract the damaging effects of glucose degradation products (GDPs). nih.gov GDPs are cytotoxic compounds that can form in glucose-containing solutions, such as peritoneal dialysis fluids, during heat sterilization. nih.gov These products can induce oxidative stress, inhibit cell growth, and reduce cell viability.

A study on L-2-oxothiazolidine-4-carboxylic acid demonstrated its effectiveness in mitigating the cytotoxicity of GDPs in human peritoneal mesothelial cells. nih.gov The compound was found to abolish the increase in lactate (B86563) dehydrogenase (LDH) release caused by acetaldehyde (B116499), a type of GDP, indicating a preservation of cell membrane integrity. nih.gov Furthermore, it reversed the inhibitory effects of various GDPs on cell growth and the synthesis of interleukin-6 (IL-6), a key cytokine. nih.gov The protective effects of L-2-oxothiazolidine-4-carboxylic acid are attributed to its role as a precursor for glutathione synthesis, which helps to combat the free radical generation induced by GDPs. nih.gov

Table 3: Protective Effects of L-2-oxothiazolidine-4-carboxylic acid against Glucose Degradation Products (GDPs) in Human Peritoneal Mesothelial Cells

Cellular ParameterEffect of GDPsEffect of L-2-oxothiazolidine-4-carboxylic acid
Free Radical Generation Increased nih.govNot specified, but likely reduced due to GSH synthesis
LDH Release (Cell Damage) Increased by 374% with acetaldehyde nih.govAbolished the increase nih.gov
Cell Growth Inhibited by up to 52% nih.govReversed the inhibition nih.gov
IL-6 Synthesis Inhibited by up to 74% with acetaldehyde nih.govPrevented the inhibition nih.gov

Neurobiological Mechanisms

The potential neuroprotective properties of thiazolidine-4-carboxylic acid derivatives have garnered considerable interest, with studies focusing on their ability to counteract the pathological processes underlying neurodegenerative diseases.

Mechanisms of Neuroprotection in In Vitro Models

In vitro models of neurodegeneration have been instrumental in elucidating the neuroprotective mechanisms of thiazolidine-4-carboxylic acid derivatives. nih.govirispublishers.com These compounds have shown a capacity to interfere with multiple processes associated with neuronal dysfunction and death, such as oxidative stress, neuroinflammation, and protein misfolding. nih.gov The core thiazolidine structure is amenable to chemical modification, allowing for the synthesis of new analogs with potentially enhanced neuroprotective activities. nih.gov

The neuroprotective effects are often linked to the antioxidant and anti-inflammatory properties of these molecules. irispublishers.com By scavenging free radicals and reducing the inflammatory response in neuronal and glial cells, these compounds can help to preserve neuronal viability and function in the face of neurotoxic insults. irispublishers.comjelsciences.com

Attenuation of Neuroinflammation and Oxidative Stress in Neuronal Systems

A key aspect of the neuroprotective action of thiazolidine-4-carboxylic acid derivatives is their ability to attenuate neuroinflammation and oxidative stress. irispublishers.comjelsciences.comjelsciences.com Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory cytokines, is a common feature of many neurodegenerative disorders. jelsciences.comresearchgate.net

Studies have suggested that these compounds can modulate key inflammatory pathways, such as the NF-κB and NLRP3 inflammasome pathways. irispublishers.comjelsciences.com By inhibiting these pathways, they can reduce the expression and release of pro-inflammatory mediators like TNF-α and IL-1β. irispublishers.com This anti-inflammatory action, coupled with their ability to reduce reactive oxygen species (ROS) and bolster the endogenous antioxidant defense system, helps to create a more favorable environment for neuronal survival. irispublishers.comjelsciences.com The dual action of combating both neuroinflammation and oxidative stress makes thiazolidine-4-carboxylic acid derivatives a promising class of compounds for neuroprotection. irispublishers.comjelsciences.com

Table 4: Neuroprotective Mechanisms of Thiazolidine-4-Carboxylic Acid Derivatives

Pathological ProcessMechanism of ActionKey Molecular Targets
Neuroinflammation Inhibition of pro-inflammatory signaling pathways irispublishers.comjelsciences.comNF-κB, NLRP3 inflammasome, TNF-α, COX-2 irispublishers.comjelsciences.com
Oxidative Stress Scavenging of reactive oxygen species (ROS) and enhancement of antioxidant defenses irispublishers.comjelsciences.comROS, Glutathione (GSH) system
Neuronal Damage Reduction of pro-inflammatory cytokine-mediated damage irispublishers.comjelsciences.comTNF-α, IL-1β irispublishers.com

Structure Activity Relationship Sar and Computational Chemistry

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciforum.net For the thiazolidine (B150603) scaffold, QSAR models have been instrumental in identifying the key structural features required for various biological activities, including antimicrobial, antihyperglycemic, and neuraminidase inhibition. nih.govresearchgate.netnih.gov These computational models help predict the biological activity of novel compounds, thereby streamlining the drug discovery process. sciforum.net

Application of Molecular Descriptors in Activity Prediction

The predictive power of a QSAR model relies on molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. In the study of thiazolidine derivatives, a wide array of descriptors have been employed to build robust and predictive models. researchgate.netimist.ma These descriptors can be broadly categorized into electronic, steric, topological, and thermodynamic parameters.

For instance, in the development of QSAR models for thiazolidine-4-one derivatives as antitubercular agents, descriptors such as MLFER_S (related to molar refractivity), GATSe2 (Geary autocorrelation of lag 2, weighted by atomic Sanderson electronegativities), Shal (shape index), and EstateVSA 6 (electrotopological state atom index) were found to be positively correlated with activity. In contrast, SpMAD_Dzs 6 (a spectral mean absolute deviation descriptor) showed a negative correlation. This suggests that increased polarizability, electronegativity, and specific surface area contributions enhance antitubercular activity.

Similarly, QSAR studies on thiazole (B1198619) derivatives as 5-Lipoxygenase inhibitors highlighted the importance of molar refractivity (MR), the octanol-water partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO). imist.ma For antimicrobial thiazolidinones, topological parameters like the Kier's third-order alpha shape index (κα3) and the second-order valence connectivity index (²χν), along with the lipophilicity parameter (log P), were crucial for predicting activity. researchgate.net

The introduction of a glucosyl moiety to the thiazolidine-4-carboxylic acid core would significantly impact these descriptors. The glucose unit would substantially increase hydrophilicity (lowering LogP) and add numerous hydrogen bond donors and acceptors, which would be reflected in electrostatic and topological descriptors. This would likely alter the compound's interaction with biological targets, a factor that must be carefully considered in QSAR models.

Below is a table summarizing key molecular descriptors used in QSAR studies of thiazolidine derivatives and their general influence on biological activity.

Descriptor TypeExample DescriptorGeneral Influence on Activity
Thermodynamic Hydration Energy (HE)Varies; hydrophilic groups increase HE. isfcppharmaspire.com
Electronic HOMO/LUMO EnergyRelates to molecular reactivity and susceptibility to nucleophilic/electrophilic attack. isfcppharmaspire.com
Topological Kier's Shape Index (κα3)Governs antimicrobial activity. researchgate.net
Steric/Shape Molar Refractivity (MR)Often positively correlated with activity, indicating the importance of molecular volume and polarizability. imist.ma
Hydrophobicity LogPCrucial for membrane permeability and reaching the target site; can be positively or negatively correlated depending on the target. researchgate.netimist.ma
Electrostatic Sum of charges on N/O atoms (ABSQon)Important for electron density and interactions with the target. nih.gov

This table is generated based on findings from multiple QSAR studies on thiazolidine derivatives.

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is invaluable for understanding the specific interactions that drive biological activity and for designing new inhibitors. Derivatives of thiazolidine-4-carboxylic acid have been the subject of numerous docking studies against a variety of biological targets.

For example, docking studies of thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors revealed that these compounds could be accommodated within the enzyme's active site. nih.gov Similarly, studies targeting α-amylase and α-glucosidase, enzymes relevant to diabetes, have shown that thiazolidine derivatives can form key interactions with catalytic residues. nih.gov In one study, thiazolidine-4-carboxamide derivatives were docked into the active site of mushroom tyrosinase, where hydrogen bonds and hydrophobic interactions were identified as the primary forces governing the protein-ligand complex. nih.gov

The core structure of thiazolidine-4-carboxylic acid often plays a crucial role in these interactions. For instance, in docking studies with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), the thiazolidine-2,4-dione head group was found to form essential hydrogen bonds with residues like Serine289, Arginine288, and Cysteine285. nih.govijper.org

The addition of a glucosyl group would provide additional, strong hydrogen bonding opportunities with the target protein, potentially increasing binding affinity and specificity. The bulky and hydrophilic nature of the glucose moiety would also influence the ligand's orientation in the binding pocket, a critical consideration for rational drug design.

The table below summarizes findings from various docking studies on thiazolidine derivatives against different protein targets.

Protein TargetPDB IDKey Interacting ResiduesType of Interaction
α-Amylase 3BAYHIS201, LYS200, THR163Hydrogen bond donor interactions. isfcppharmaspire.com
Tyrosinase 2Y9XNot specifiedHydrogen bonds and hydrophobic interactions. nih.gov
VEGFR-2 Not specifiedCysteine919Hydrogen bonds from the thiazolidine-2,4-dione moiety. nih.gov
PPARγ Not specifiedSerine289, Arginine288, Cysteine285Hydrogen bonds from the thiazolidine-2,4-dione head. nih.gov
β-Lactamase (TEM-1) 1PZONot specifiedInteractions within a hydrophobic pocket. nih.gov

This table is compiled from data presented in various molecular docking studies on thiazolidine derivatives.

Bioisosterism and Analog Design in Medicinal Chemistry

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. researchgate.net This approach is a cornerstone of analog design, allowing for the systematic exploration of a chemical scaffold's potential. nih.gov

In the context of Glucosylthiazolidine-4-carboxylic acid, bioisosteric modifications can be envisioned for several parts of the molecule. The carboxylic acid group itself is a frequent target for bioisosteric replacement. Because the high acidity of a carboxylic acid can lead to poor membrane permeability, replacing it with other acidic groups can be beneficial. researchgate.net Common classical and non-classical bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, squaric acids, and various hydroxy-heterocycles like 3-hydroxyisoxazole. imist.maresearchgate.net

Analog design for the thiazolidine scaffold has been extensively explored. Modifications often focus on the substituents at the 2- and 4-positions of the ring to optimize interactions with the target protein. nih.gov For this compound, analog design could involve:

Modification of the glucosyl moiety: Altering the stereochemistry or replacing it with other sugar units to probe the binding pocket for additional interactions.

Modification of the thiazolidine ring: Introducing substituents on the ring itself to improve potency or metabolic stability.

Bioisosteric replacement of the carboxylic acid: Employing known bioisosteres to modulate the compound's physicochemical properties, such as acidity and cell permeability.

The strategic application of bioisosterism and analog design is essential for transforming a lead compound like this compound into a viable drug candidate.

The following table lists common bioisosteres for the carboxylic acid functional group.

Carboxylic Acid BioisostereChemical Structure (Example)Key Features
Tetrazole R-CN4HPlanar, acidic (pKa similar to carboxylic acid), can participate in similar interactions. researchgate.net
Sulfonic Acid R-SO3HMore acidic and polar than carboxylic acids. imist.ma
Phosphonic Acid R-PO(OH)2More polar than carboxylic acids, nonplanar. imist.ma
3-Hydroxyisoxazole Heterocyclic ringPlanar, pKa values around 4-5. imist.ma
Squaric Acid C4H2O4Can mimic the a-amino acid moiety. imist.ma

This table summarizes common bioisosteric replacements for carboxylic acids as discussed in medicinal chemistry literature.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Metabolic Pathway Elucidation and Quantification

Chromatographic methods are fundamental for the separation, identification, and quantification of Glucosylthiazolidine-4-carboxylic acid and its metabolites from complex biological matrices. The choice of technique is often dictated by the polarity of the analyte and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Due to the hydrophilic nature of many thiazolidine (B150603) derivatives, conventional reversed-phase HPLC can be challenging. researchgate.net To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully developed and validated for the quantification of polar molecules like 2-oxothiazolidine-4-carboxylic acid in simulated biological fluids. researchgate.netkingston.ac.uk HILIC utilizes a polar stationary phase with a less polar mobile phase, providing effective retention and separation of highly polar compounds. researchgate.net

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), offers high resolution and sensitivity but requires the analytes to be volatile and thermally stable. mdpi.com For non-volatile compounds like carboxylic acids, a derivatization step is necessary. mdpi.comlmaleidykla.lt This process, such as silylation or alkylation, converts the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives suitable for GC analysis. mdpi.comlmaleidykla.lt For instance, a GC-MS method for 1,3-thiazinane-4-carboxylic acid involved derivatization with isobutyl chloroformate prior to analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and selective detection of MS. This hybrid technique is exceptionally well-suited for metabolic studies. An isotope-dilution LC-MS method was developed to quantify thiazolidine-4-carboxylic acid in E. coli by derivatizing the analyte with ethyl chloroformate and using an isotope-labeled internal standard for precise quantification. nih.gov Ion-exchange chromatography has also been utilized for the determination of 2-carboxy thiazolidine-4-carboxylic acid in biological fluids, where the compound is hydrolyzed to cysteine for spectrophotometric measurement. nih.gov

Table 1: Comparison of Chromatographic Techniques for Thiazolidine Carboxylic Acid Analysis This table is interactive. You can sort and filter the data.

TechniquePrincipleSample PreparationApplication ExampleReference
HILIC-HPLCSeparation of polar compounds on a polar stationary phase.Minimal, direct injection of aqueous samples often possible.Quantification of 2-oxothiazolidine-4-carboxylic acid in simulated aqueous humour. researchgate.netkingston.ac.uk
GC-MSSeparation of volatile compounds in a gaseous mobile phase.Required derivatization (e.g., silylation, alkylation) to increase volatility.Identification and quantification of 1,3-thiazinane-4-carboxylic acid in human urine. mdpi.com
LC-MSSeparation by liquid chromatography followed by mass analysis.Derivatization can enhance sensitivity; isotope-labeled standards used for quantification.Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells. nih.gov
Ion-Exchange ChromatographySeparation based on charge interactions with the stationary phase.Post-column hydrolysis to a detectable compound (cysteine).Determination of 2-carboxy thiazolidine-4-carboxylic acid in blood and urine. nih.gov

Spectroscopic Approaches in Structural Analysis and Biological Interactions

Spectroscopic methods are indispensable for determining the precise chemical structure of this compound and investigating its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a primary tool for the de novo structural elucidation of newly synthesized thiazolidine derivatives. najah.edu It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the compound's constitution and stereochemistry.

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental composition of a molecule with high accuracy. High-resolution mass spectrometry (HRMS) is often used to confirm the identity of synthesized compounds. researchgate.net In fragmentation analysis (MS/MS), the molecule is broken into smaller pieces, and the resulting pattern provides a structural fingerprint that aids in identification, particularly when analyzing metabolites in a complex mixture. mdpi.com

X-ray Crystallography offers the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of L-2-oxothiazolidine-4-carboxylic acid has been solved, revealing details about its "twist" conformation and intermolecular hydrogen bonding patterns. nih.gov Such data is invaluable for understanding the molecule's physical properties and for computational modeling of its biological interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The presence of characteristic absorption bands for carboxyl groups, hydroxyl groups (from the glucose moiety), and the thiazolidine ring confirms the successful synthesis and purity of the compound. najah.edu

Table 2: Application of Spectroscopic Methods in the Analysis of Thiazolidine Derivatives This table is interactive. You can sort and filter the data.

MethodInformation ProvidedPrimary UseReference
NMR SpectroscopyDetailed connectivity of atoms (C-H framework), stereochemistry.Primary structure elucidation. najah.edu
Mass SpectrometryMolecular weight, elemental formula, structural fragments.Molecular formula confirmation, metabolite identification. mdpi.com
X-ray CrystallographyPrecise 3D atomic coordinates, bond lengths, and angles.Definitive structural determination of crystalline compounds. nih.gov
FT-IR SpectroscopyPresence of specific functional groups (e.g., -COOH, -OH, C-S).Structural confirmation and purity assessment. najah.edu

Isotopic Labeling for Metabolic Flux Analysis in Biological Systems

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. nih.gov By introducing molecules containing stable (non-radioactive) isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow the atoms from a precursor like this compound as it is processed through various metabolic pathways. nih.gov

The core principle involves supplying a biological system with an isotopically labeled substrate and then using mass spectrometry or NMR to detect the incorporation of these heavy isotopes into downstream metabolites. This allows for the unambiguous identification of metabolic products and the elucidation of novel or previously unknown pathways. nih.gov

Metabolic flux analysis (MFA) takes this a step further by quantifying the rates (fluxes) of reactions within a metabolic network. By measuring the distribution of isotopic labels in various metabolites over time, researchers can build computational models to calculate the flow of carbon through the central metabolic pathways. This can reveal how the introduction of a compound like this compound perturbs cellular metabolism.

A common application is the use of isotope-labeled analogs as internal standards in quantitative mass spectrometry. nih.govnih.gov By adding a known amount of ¹³C-labeled this compound to a sample, the endogenous, unlabeled compound can be quantified with very high precision and accuracy, as the labeled and unlabeled versions behave almost identically during sample extraction and analysis. nih.gov

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing glucosylthiazolidine-4-carboxylic acid derivatives, and how are intermediates purified? Methodological Answer: A typical synthesis involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt in CH₂Cl₂, followed by TFA-mediated deprotection. Purification is achieved via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). For example, derivatives like (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (76.1% yield) were isolated using this protocol .

Advanced: How can researchers optimize reaction conditions to address low yields in this compound synthesis? Methodological Answer: Optimization requires adjusting reaction time, temperature, and stoichiometry. For sterically hindered substrates, extending reaction times (6–15 hours) and using excess coupling agents (e.g., EDCI) improve yields. If purification challenges arise (e.g., overlapping peaks), switch to HPLC or GC for higher resolution, as silica gel columns may fail to separate structurally similar compounds .

Structural Characterization

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives? Methodological Answer: ¹H NMR and MS are standard for confirming structure and purity. For instance, (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide was characterized by distinct NMR signals (e.g., aromatic protons at δ 7.2–7.4 ppm) and molecular ion peaks in MS .

Advanced: How can researchers resolve contradictory NMR data in thiazolidine derivatives with complex stereochemistry? Methodological Answer: Combine ¹³C NMR and 2D techniques (e.g., COSY, HSQC) to assign stereocenters. Coupling constants (e.g., J₃,₄ in thiazolidine rings) and pKa values (compared to L-cysteine analogs) provide additional validation . For ambiguous cases, crystallography or computational modeling (e.g., DFT) may resolve discrepancies .

Analytical Method Development

Basic: What validated HPLC protocols exist for quantifying this compound in biological matrices? Methodological Answer: The Chinese standard WS/T 40-1996 outlines an HPLC method using C18 columns, UV detection (λ = 254 nm), and mobile phases like acetonitrile/water (70:30). Calibration curves with internal standards (e.g., 2-thiothiazolidine-4-carboxylic acid) ensure accuracy .

Advanced: How can researchers validate the specificity of HPLC methods for this compound in complex mixtures? Methodological Answer: Perform spike-and-recovery experiments in biological fluids (e.g., plasma) and assess matrix effects. Use tandem MS (LC-MS/MS) to confirm peak identity. For isomers, optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to achieve baseline separation .

Structure-Activity Relationships (SAR)

Basic: Which structural features of this compound derivatives correlate with biological activity? Methodological Answer: The aryl substituent at position 2 and alkyl chain length in amide derivatives significantly influence activity. For example, 3,4,5-trimethoxyphenyl groups enhance lipophilicity and membrane permeability, as seen in derivatives like 3aa (65.3% yield) with potent in vitro activity .

Advanced: How can computational methods guide SAR studies for thiazolidine derivatives? Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes). Combine with MD simulations to assess stability of ligand-receptor complexes. Validate predictions using in vitro assays (e.g., IC₅₀ determination) .

Handling Contradictory Data

Advanced: What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound analogs? Methodological Answer: Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS. Adjust formulations (e.g., liposomal encapsulation) to enhance stability. Cross-validate with metabolomics to identify degradation products or inactive metabolites .

Biological Activity Profiling

Basic: What in vitro assays are suitable for screening the bioactivity of this compound derivatives? Methodological Answer: Use enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) or cell-based assays (e.g., viability assays with MTT). For example, derivatives with 8-cis-ene amide chains (e.g., 3ab) showed improved cytotoxicity in cancer cell lines .

Comparative Studies

Basic: How do this compound derivatives compare to acetylated analogs in stability and reactivity? Methodological Answer: Acetylated analogs (e.g., Acetyl-L-thiazolidine-4-carboxylic acid) exhibit lower hydrolytic stability due to labile ester bonds. Assess via accelerated stability testing (40°C/75% RH) and compare degradation kinetics using HPLC .

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